Einecs 307-419-0
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysine pyrrolidone carboxylate is synthesized through the reaction of lysine with pyrrolidone carboxylic acid. The reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution and allowed to react at room temperature. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of lysine pyrrolidone carboxylate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lysine pyrrolidone carboxylate primarily undergoes substitution reactions due to the presence of functional groups such as amino and carboxylate groups. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to a nitro group.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carboxylate group to an alcohol.
Major Products Formed
Substitution Reactions: Formation of N-substituted lysine derivatives.
Oxidation Reactions: Formation of nitro derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Lysine pyrrolidone carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in skin care and wound healing.
Industry: Widely used in cosmetics and personal care products for its moisturizing and conditioning properties.
Mechanism of Action
The mechanism of action of lysine pyrrolidone carboxylate involves its interaction with the skin’s natural moisturizing factors. It helps to maintain the skin’s hydration by binding to water molecules and preventing their evaporation. This compound also interacts with the skin’s proteins, enhancing their stability and function .
Comparison with Similar Compounds
Similar Compounds
- Arginine pyrrolidone carboxylate
- Histidine pyrrolidone carboxylate
- Glutamine pyrrolidone carboxylate
Uniqueness
Lysine pyrrolidone carboxylate is unique due to its specific combination of lysine and pyrrolidone carboxylic acid, which imparts superior moisturizing and conditioning properties compared to other similar compounds. Its ability to enhance skin hydration and stability makes it a preferred choice in cosmetic formulations .
Properties
CAS No. |
97635-57-9 |
---|---|
Molecular Formula |
C11H21N3O5 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2,6-diaminohexanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
GSTSUZHIVMCRLR-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C(CCN)CC(C(=O)O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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